Nicotiflorin (Standard)

Content Navigation

CAS Number

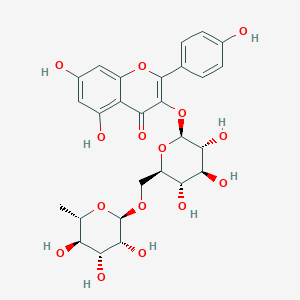

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Nicotiflorin (Kaempferol 3-O-rutinoside), CAS 17650-84-9, is a highly characterized flavonol glycoside utilized primarily as an analytical reference standard and a bioactive research compound . Structurally comprising a kaempferol backbone conjugated to a rutinoside disaccharide, it exhibits defined physicochemical properties, including specific UV/Vis absorbance maxima (267, 349 nm) and predictable solubility in polar aprotic solvents like DMSO . In procurement contexts, high-purity (≥98% HPLC) nicotiflorin is critical for the quantitative titration of traditional botanical extracts (such as Carthamus tinctorius) and serves as a validated reference material in neuropharmacological, cardiovascular, and metabolic screening workflows .

Research Fit

Substituting nicotiflorin with its aglycone counterpart (kaempferol) or closely related glycosides (such as astragalin or rutin) fundamentally compromises both analytical and pharmacological workflows . Chromatographically, the specific rutinoside moiety imparts a unique retention time and partition coefficient, meaning mono-glycosides cannot serve as proxies for quantifying nicotiflorin in complex botanical matrices . Pharmacologically, the disaccharide conjugation alters aqueous solubility, membrane permeability, and specific target binding—such as its distinct eNOS upregulation and neuroprotective dose-response curves . Consequently, using crude extracts or analogous flavonols introduces unacceptable variability in dosing, bioavailability, and analytical baseline calibration, mandating the procurement of the exact high-purity standard.

Substitution Risk

Aqueous Assay Compatibility and Solubility Profile

The conjugation of a rutinoside moiety to the kaempferol backbone significantly enhances the handling and formulation parameters of nicotiflorin compared to its highly lipophilic aglycone . Quantitative solubility data indicates that nicotiflorin achieves stable concentrations of approximately 5 mg/mL in DMSO and can be formulated to ~0.5 mg/mL in a 1:5 DMSO:PBS (pH 7.2) co-solvent system for biological assays. In contrast, the aglycone kaempferol exhibits poor aqueous solubility, frequently leading to precipitation in physiological buffers.

| Evidence Dimension | Aqueous buffer formulation solubility |

| Target Compound Data | Nicotiflorin (~0.5 mg/mL in 1:5 DMSO:PBS, pH 7.2) |

| Comparator Or Baseline | Kaempferol aglycone (Prone to precipitation in aqueous media) |

| Quantified Difference | Rutinoside conjugation enables stable sub-milligram per mL aqueous buffer formulation. |

| Conditions | 1:5 DMSO:PBS (pH 7.2) co-solvent system at room temperature. |

Ensures reliable, precipitation-free dosing in in vitro cell-based assays and in vivo models, preventing artifactual data caused by insoluble aggregates.

Chromatographic Specificity for Extract Standardization

As an analytical standard, nicotiflorin provides precise chromatographic resolution required for the quality control of botanical extracts like Carthamus tinctorius . In standardized reverse-phase HPLC workflows, nicotiflorin exhibits a distinct retention time and UV/Vis absorbance maxima at 267 nm and 349 nm. This allows for absolute w/w quantitative titration that cannot be achieved using closely eluting analogs like astragalin (kaempferol-3-O-glucoside) or rutin (quercetin-3-O-rutinoside), which possess different molecular weights (594.52 g/mol for nicotiflorin) and distinct molar absorptivities .

| Evidence Dimension | Chromatographic and spectrophotometric identification |

| Target Compound Data | Nicotiflorin (Specific RT, λmax: 267, 349 nm, MW: 594.52) |

| Comparator Or Baseline | Astragalin / Rutin (Distinct retention times and molecular weights) |

| Quantified Difference | Complete baseline resolution and distinct mass-to-charge ratio compared to mono-glycosides or quercetin derivatives. |

| Conditions | Reverse-phase HPLC with UV/Vis and MS detection. |

Mandatory for the exact quantitative titration and regulatory compliance of botanical reference materials and dietary supplements.

In Vivo Neuroprotective Efficacy and Infarct Reduction

Nicotiflorin is a highly validated procurement choice for neurovascular research due to its quantifiable efficacy in cerebral ischemia models[1]. In transient middle cerebral artery occlusion (MCAO) rat models, intravenous or intraperitoneal administration of nicotiflorin demonstrates a potent dose-dependent reduction in brain infarct volume. Specifically, doses of 2.5, 5, and 10 mg/kg reduced infarct volumes by 24.5%, 45.8%, and 63.2%, respectively, compared to vehicle-treated controls [1].

| Evidence Dimension | Brain infarct volume reduction |

| Target Compound Data | Nicotiflorin (24.5% to 63.2% reduction at 2.5-10 mg/kg) |

| Comparator Or Baseline | Vehicle-treated ischemic control (0% reduction / baseline severe infarction) |

| Quantified Difference | Up to 63.2% reduction in infarct volume at 10 mg/kg dosing. |

| Conditions | Transient middle cerebral artery occlusion (MCAO) rat model, administered post-ischemia. |

Provides a robust, dose-calibrated positive control for in vivo neuroprotection and cerebrovascular drug discovery programs.

Endothelial Nitric Oxide Synthase (eNOS) Upregulation

Nicotiflorin exhibits a highly specific mechanism of action in vascular models by directly upregulating eNOS [1]. In primarily cultured rat cerebral blood vessel endothelial cells subjected to 4 hours of hypoxia and 12 hours of reoxygenation, treatment with 25-100 µg/mL of nicotiflorin significantly increased eNOS activity, mRNA, and protein levels compared to untreated hypoxia-reoxygenation (H-R) control cells. Furthermore, the eNOS expression in nicotiflorin-treated cells exceeded even the baseline levels of cells cultured under standard normoxic conditions [1].

| Evidence Dimension | eNOS activity and protein expression |

| Target Compound Data | Nicotiflorin (25-100 µg/mL) |

| Comparator Or Baseline | Untreated hypoxia-reoxygenation (H-R) cells |

| Quantified Difference | Significant upregulation of eNOS mRNA and protein, surpassing both H-R controls and normoxic baselines. |

| Conditions | Primary rat cerebral blood vessel endothelial cells (4h hypoxia / 12h reoxygenation). |

Crucial for researchers procuring compounds to study nitric oxide-mediated vasodilation and endothelial protection pathways.

HPLC/UV Quantitative Titration of Botanical Extracts

Nicotiflorin (≥98% purity) is the required analytical standard for the quality control and standardization of Carthamus tinctorius (safflower) and Osyris wightiana extracts . Its specific UV/Vis maxima and retention profile allow for precise w/w absolute assay calibration, ensuring lot-to-lot reproducibility in commercial botanical manufacturing.

Positive Control in Neurovascular and Stroke Recovery Models

Due to its well-documented ability to reduce infarct volume by up to 63.2% in MCAO rat models, nicotiflorin is an optimal benchmark compound for in vivo ischemia-reperfusion studies [1]. Researchers procure this standard to validate the efficacy of novel neuroprotective drug candidates against a proven flavonoid baseline.

Endothelial Dysfunction and Nitric Oxide Pathway Assays

Because nicotiflorin significantly upregulates eNOS mRNA and protein expression under hypoxia-reoxygenation conditions, it is a highly effective reference material for in vitro assays targeting endothelial cell protection and nitric oxide-mediated vasodilation [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Technetium_(99mTc)_etarfolatide

Explore Compound Types